4-Morpholino-3-nitrobenzaldehyde
Overview
Description
4-Morpholino-3-nitrobenzaldehyde is an organic compound with the molecular formula C11H12N2O4. It is characterized by the presence of a morpholine ring attached to a nitrobenzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-nitrobenzaldehyde typically involves the nitration of 4-morpholinobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or other nucleophiles under mild conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 4-Morpholino-3-aminobenzaldehyde.
Substitution: Various imine derivatives.
Oxidation: 4-Morpholino-3-nitrobenzoic acid.
Scientific Research Applications
4-Morpholino-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Morpholino-3-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-Morpholino-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Morpholino-3-nitrophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Morpholino-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its morpholine ring enhances its solubility and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKXKQSXJAHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371766 | |
Record name | 4-Morpholino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300541-91-7 | |
Record name | 4-Morpholino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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